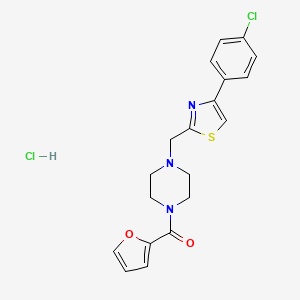
(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The analysis of chemical reactions involving this compound would require specific experimental data. Unfortunately, such data is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as solubility, stability, and reactivity. Unfortunately, specific physical and chemical properties for this compound were not found in the search results .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A significant application of derivatives of (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride is in the field of corrosion inhibition. Studies have shown that these compounds, particularly [4-(4-aminobenzoyl) piperazin-1-yl) (furan-2-yl) methanone (4-4-ABPFM) and [4-(4-aminophenyl) piperazin-1-yl) (furan-2-yl) methanone (4-4-APFM), exhibit notable inhibition of mild steel corrosion in acidic media. This inhibition efficiency can reach up to 80% for 4-4-ABPFM and 73% for 4-4-APFM, demonstrating their potential as effective corrosion inhibitors (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antidepressant and Antianxiety Activities
Another research area involves the pharmacological evaluation of novel derivatives. For instance, certain derivatives have been studied for their antidepressant and antianxiety activities. These compounds have shown efficacy in reducing immobility times in behavioral despair tests and exhibited significant antianxiety activity in animal models (Kumar et al., 2017).
Antimicrobial Activity
Compounds related to this compound have also been investigated for their antimicrobial properties. A study revealed moderate to good antimicrobial activity of synthesized derivatives, highlighting their potential application in developing new antimicrobial agents (Mhaske et al., 2014).
Anticancer and Antituberculosis Properties
Furthermore, these compounds have been explored for their anticancer and antituberculosis activities. Certain derivatives have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis properties, indicating their potential in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Anti-Mycobacterial Chemotypes
The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the given compound, has been identified as promising anti-mycobacterial chemotypes. Some of these compounds have shown potent anti-tubercular activity in vitro, with low cytotoxicity, suggesting their potential as new anti-mycobacterial agents (Pancholia et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These compounds target a variety of biological systems, so the specific target of “(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone hydrochloride” would depend on its exact structure and any modifications made to the thiazole ring.
Mode of Action
The mode of action of thiazole derivatives can vary widely, depending on their specific structures and targets . Some thiazole derivatives act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives have been found to have antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely, depending on their specific structures. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of thiazole derivatives can vary widely, depending on their specific structures and targets. Some thiazole derivatives have been found to have anti-inflammatory activity comparable to that of standard ibuprofen drug .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Thiazole itself is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Eigenschaften
IUPAC Name |
[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S.ClH/c20-15-5-3-14(4-6-15)16-13-26-18(21-16)12-22-7-9-23(10-8-22)19(24)17-2-1-11-25-17;/h1-6,11,13H,7-10,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJDWHFJJXYKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)
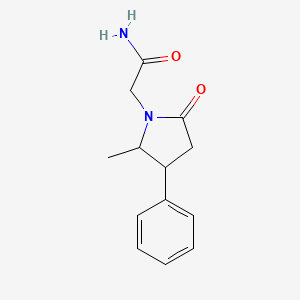
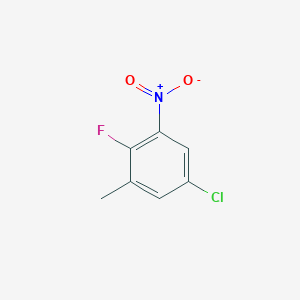
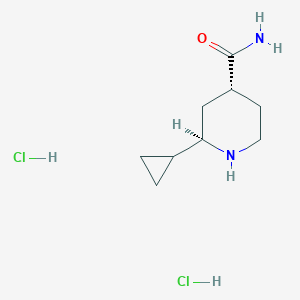
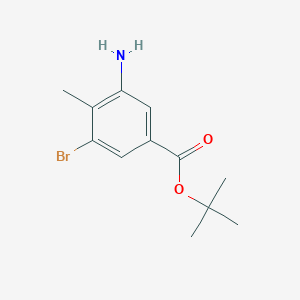
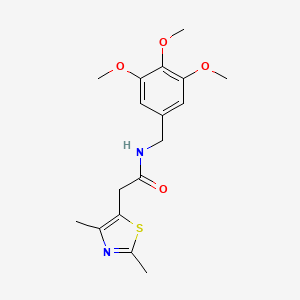
![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
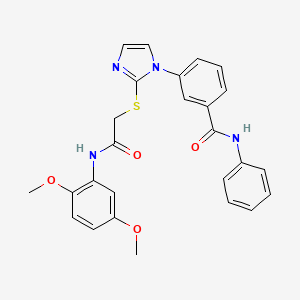
![N-(2-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416666.png)
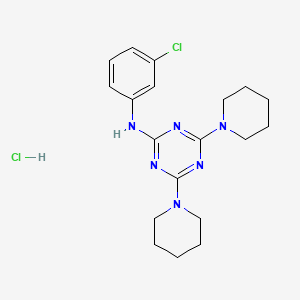

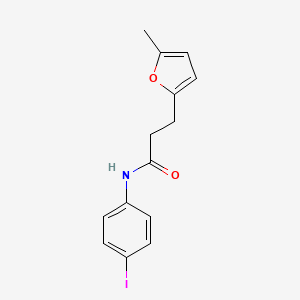
![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416673.png)
![(S,S)-4,4-Dimethyl-4,5,4',5'-tetrahydro [2.2]bioxazolyl](/img/structure/B2416675.png)